[(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate

Catalog No.
S1922611
CAS No.
58214-53-2
M.F
C27H21NO7S
M. Wt
503.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatoox...

CAS Number

58214-53-2

Product Name

[(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate

IUPAC Name

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate

Molecular Formula

C27H21NO7S

Molecular Weight

503.5 g/mol

InChI

InChI=1S/C27H21NO7S/c29-25(18-10-4-1-5-11-18)32-16-21-22(34-26(30)19-12-6-2-7-13-19)23(24(33-21)28-17-36)35-27(31)20-14-8-3-9-15-20/h1-15,21-24H,16H2/t21-,22-,23-,24-/m1/s1

InChI Key

AWVSFHIUQVIIOW-MOUTVQLLSA-N

SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N=C=S)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N=C=S)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N=C=S)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

The compound [(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate is a complex organic molecule featuring multiple functional groups that contribute to its chemical reactivity and potential biological activity. This compound belongs to a class of isothiocyanates, which are known for their diverse applications in medicinal chemistry and agricultural sciences. The presence of the dibenzoyloxy and isothiocyanato groups suggests that this compound may exhibit significant interactions with biological systems, making it of interest for further study in pharmacology and biochemistry.

  • The presence of aromatic rings suggests potential low to moderate flammability.
  • The isothiocyanate group might have irritant properties.

The chemical reactivity of [(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate can be characterized by several types of reactions:

  • Nucleophilic Substitution: The isothiocyanate group can undergo nucleophilic attack by various nucleophiles, leading to the formation of thioureas or other derivatives.
  • Ester Hydrolysis: The ester bond in the benzoate moiety can be hydrolyzed under acidic or basic conditions, releasing benzoic acid and regenerating the corresponding alcohol.
  • Reduction Reactions: The compound may also participate in reduction reactions where the isothiocyanate group can be converted to a thiol group under appropriate conditions.

These reactions are facilitated by specific enzymes in biological systems, which catalyze transformations necessary for metabolic processes

Several synthetic pathways can be employed to prepare [(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate:

  • Starting Materials: Synthesis typically begins with a suitable oxolane derivative.
  • Formation of Isothiocyanate: The introduction of the isothiocyanate group can be achieved through the reaction of an amine with thiophosgene or related reagents.
  • Esterification: The final step involves esterification of the alcohol formed from the oxolane with benzoic acid or its derivatives using acid-catalyzed conditions.

These methods highlight the versatility in synthetic strategies available for constructing complex organic molecules .

The potential applications of [(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate include:

  • Pharmaceutical Development: Given its structural characteristics, it could serve as a lead compound for developing new drugs targeting cancer or inflammatory diseases.
  • Agricultural Chemistry: Its biological activity may also find applications in pest control or as a plant growth regulator due to its isothiocyanate functionality.
  • Biochemical Research: The compound could be utilized in studies exploring enzyme interactions and metabolic pathways.

Interaction studies involving [(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies typically assess:

  • Binding Affinity: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.
  • Mechanism of Action: Investigating how the compound exerts its effects at the molecular level.
  • Toxicity Profiles: Assessing potential side effects or toxicological impacts on various cell lines.

Such studies can provide insights into optimizing the compound for therapeutic use .

Similar Compounds

Several compounds share structural similarities with [(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate, each exhibiting unique properties:

  • Benzyl Isothiocyanate: Known for its anticancer properties and ability to induce apoptosis in tumor cells.
  • Phenethyl Isothiocyanate: Exhibits anti-inflammatory effects and has been studied for its role in cancer prevention.
  • Allyl Isothiocyanate: Commonly found in mustard oil; it possesses antimicrobial properties and has applications in food preservation.

Comparison Table

Compound NameStructure TypeNotable Activity
[(2R,3R,4R,5R)-...benzoateIsothiocyanatePotential anticancer properties
Benzyl IsothiocyanateIsothiocyanateAnticancer
Phenethyl IsothiocyanateIsothiocyanateAnti-inflammatory
Allyl IsothiocyanateIsothiocyanateAntimicrobial

These compounds illustrate the diversity within isothiocyanates while highlighting the unique structural features of [(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate, which may confer distinct biological activities .

XLogP3

6.2

Dates

Modify: 2024-04-15

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